molecular formula C10H8N4S B2904278 5-Methyl-6,7-dihydropyrazolo[1,5-a]thieno[3,2-e]pyrimidine-3-carbonitrile CAS No. 866145-04-2

5-Methyl-6,7-dihydropyrazolo[1,5-a]thieno[3,2-e]pyrimidine-3-carbonitrile

Cat. No.: B2904278
CAS No.: 866145-04-2
M. Wt: 216.26
InChI Key: MJAZVWJOQANGLF-UHFFFAOYSA-N
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Description

5-Methyl-6,7-dihydropyrazolo[1,5-a]thieno[3,2-e]pyrimidine-3-carbonitrile is a complex organic compound characterized by its unique molecular structure, which includes a pyrazolo[1,5-a]thieno[3,2-e]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-6,7-dihydropyrazolo[1,5-a]thieno[3,2-e]pyrimidine-3-carbonitrile typically involves multiple steps, starting with the construction of the pyrazolo[1,5-a]thieno[3,2-e]pyrimidine core. One common approach is the Biginelli-type reaction, which involves the condensation of a β-keto ester, an aldehyde, and urea or thiourea under acidic conditions. The reaction conditions often require the use of catalysts such as trifluoromethanesulfonic anhydride (Tf2O) to facilitate the formation of the desired product[_{{{CITATION{{{_2{Design, synthesis, and biological study of 6,7-dihydro-5H-pyrano2,3-d ....

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-6,7-dihydropyrazolo[1,5-a]thieno[3,2-e]pyrimidine-3-carbonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_4{NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo1,5-a ... - MDPI.

Common Reagents and Conditions:

  • Oxidation: Reagents such as 3-chloroperoxybenzoic acid (MCPBA) are commonly used for the oxidation of sulfur-containing compounds[_{{{CITATION{{{_2{Design, synthesis, and biological study of 6,7-dihydro-5H-pyrano2,3-d ....

  • Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under appropriate conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can further be utilized in various applications.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules

Biology: In biological research, 5-Methyl-6,7-dihydropyrazolo[1,5-a]thieno[3,2-e]pyrimidine-3-carbonitrile has been studied for its potential biological activities. It may exhibit properties such as anti-inflammatory, antimicrobial, and anticancer activities, making it a candidate for drug development.

Medicine: The compound's potential medicinal applications include its use as a lead compound in the development of new therapeutic agents. Its ability to interact with specific molecular targets can be harnessed to design drugs with improved efficacy and safety profiles.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which 5-Methyl-6,7-dihydropyrazolo[1,5-a]thieno[3,2-e]pyrimidine-3-carbonitrile exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 4,5-Dihydro-5-oxo-pyrazolo[1,5-a]thieno[2,3-c]pyrimidine

  • 4,7-Dihydropyrazolo[1,5-a]pyrimidines

  • 6,7-Dihydro-5H-pyrano[2,3-d]pyrimidinyl

Uniqueness: 5-Methyl-6,7-dihydropyrazolo[1,5-a]thieno[3,2-e]pyrimidine-3-carbonitrile stands out due to its specific structural features, such as the presence of the methyl group and the carbonitrile moiety

Properties

IUPAC Name

7-methyl-3-thia-1,8,12-triazatricyclo[7.3.0.02,6]dodeca-2(6),7,9,11-tetraene-10-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4S/c1-6-8-2-3-15-10(8)14-9(13-6)7(4-11)5-12-14/h5H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJAZVWJOQANGLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C3=C1CCS3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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